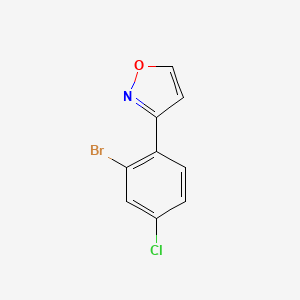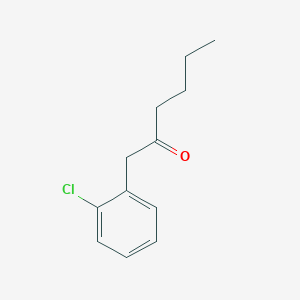
1-(2-Chlorophenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)hexan-2-one is an organic compound with the molecular formula C12H15ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)hexan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with hexan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ketone product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-Chlorophenyl)hexan-2-ol.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 1-(2-Chlorophenyl)hexan-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)hexan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)hexan-2-one: Similar structure with a fluorine atom instead of chlorine.
1-(2-Methylphenyl)hexan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(2-Chlorophenyl)hexan-2-one is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-11(14)9-10-6-4-5-8-12(10)13/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
CJIIRVMXIJUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


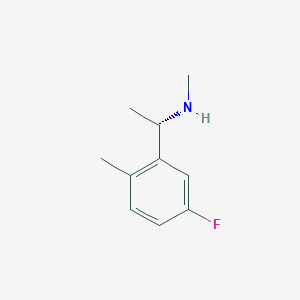

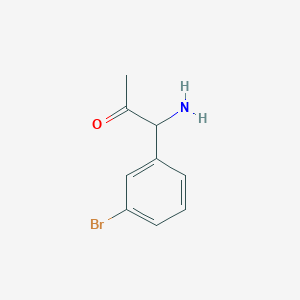
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

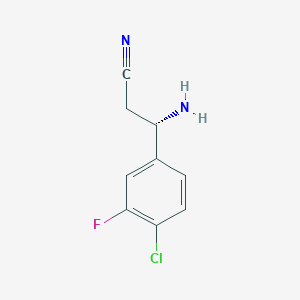
![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)

